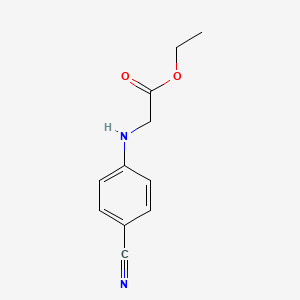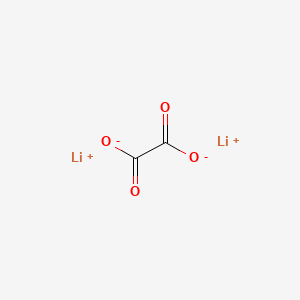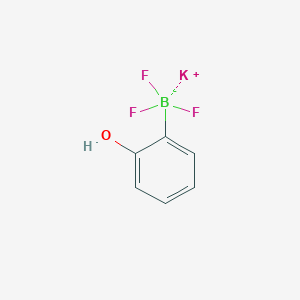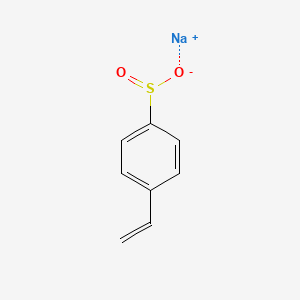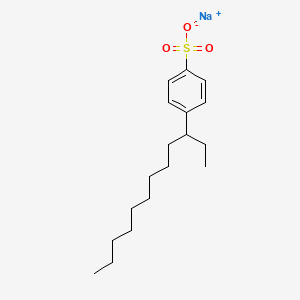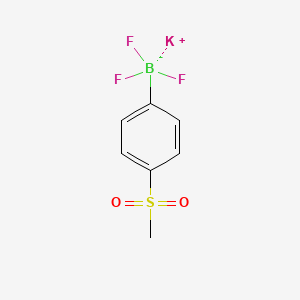
Ácido (9,9-Dietil-9H-fluoren-2-YL)borónico
Descripción general
Descripción
(9,9-Diethyl-9H-fluoren-2-YL)boronic acid is a useful research compound. Its molecular formula is C17H19BO2 and its molecular weight is 266.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (9,9-Diethyl-9H-fluoren-2-YL)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9,9-Diethyl-9H-fluoren-2-YL)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del ácido (9,9-Dietil-9H-fluoren-2-YL)borónico, centrándose en aplicaciones únicas:
Diodos orgánicos emisores de luz (OLED)
Este compuesto se puede utilizar en la síntesis de derivados de 1,2-difenilindolizina, que tienen un uso potencial en OLED. Los OLED se utilizan en una variedad de tecnologías de visualización e iluminación debido a su emisión de luz eficiente .
Fotocatálisis
El compuesto también participa en la síntesis de cromóforos basados en pireno-fluoreno, que son útiles en la fotocatálisis. La fotocatálisis es un proceso que utiliza la luz para acelerar una fotorreacción .
Dispositivos electrónicos orgánicos
Debido a sus propiedades luminiscentes, el ácido (9,9-Dietil-9H-fluoren-2-YL)borónico se utiliza como intermedio en la creación de dispositivos electrónicos orgánicos. Estos dispositivos tienen aplicaciones en electrónica flexible, sensores y más .
Productos farmacéuticos y agroquímicos
Los ácidos borónicos, como este compuesto, juegan un papel crucial en la formación de enlaces carbono-carbono que son fundamentales en la creación de productos farmacéuticos y agroquímicos .
Ciencia de los materiales
En la ciencia de los materiales, este compuesto contribuye al desarrollo de nuevos materiales con propiedades luminiscentes específicas, que se pueden adaptar para diversas aplicaciones .
Investigación de materiales luminiscentes
Como material luminiscente orgánico, sirve como intermedio para la investigación de nuevos compuestos con propiedades fotofísicas deseables .
Mecanismo De Acción
Action Environment
Environmental factors, such as pH, temperature, and coexisting molecules, influence the compound’s stability and efficacy. For instance, pH changes may affect its boron-oxygen coordination, impacting binding affinity.
: Sigma-Aldrich: 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid : ChemicalBook: Synthesis and Application of 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid : ChemBK: 9,9-Diphenylfluorene-4-boronic acid
Propiedades
IUPAC Name |
(9,9-diethylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BO2/c1-3-17(4-2)15-8-6-5-7-13(15)14-10-9-12(18(19)20)11-16(14)17/h5-11,19-20H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXCAJRBJDNXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625103 | |
| Record name | (9,9-Diethyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400607-30-9 | |
| Record name | (9,9-Diethyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


